molecular formula C20H29N3O5 B11993122 2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid

2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid

Cat. No.: B11993122
M. Wt: 391.5 g/mol
InChI Key: DOWFUSATUNHINF-UHFFFAOYSA-N
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Description

2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is a complex organic compound with the molecular formula C20H29N3O5 This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a hydrazinyl and oxopropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid typically involves multiple steps. One common method includes the reaction of 2-amino benzoic acid with 3-(2-decanoylhydrazinyl)-3-oxopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then heated to a specific temperature to ensure complete reaction and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the identity and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-((3-(Benzylamino)-3-oxopropanoyl)amino)benzoic acid: Similar in structure but with a benzylamino group instead of a decanoylhydrazinyl group.

    2-(3-(N’-Decanoylhydrazino)-3-oxopropionylamino)benzoic acid: A closely related compound with slight variations in the hydrazinyl group.

Uniqueness

2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid is unique due to its specific hydrazinyl and oxopropanoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H29N3O5

Molecular Weight

391.5 g/mol

IUPAC Name

2-[[3-(2-decanoylhydrazinyl)-3-oxopropanoyl]amino]benzoic acid

InChI

InChI=1S/C20H29N3O5/c1-2-3-4-5-6-7-8-13-17(24)22-23-19(26)14-18(25)21-16-12-10-9-11-15(16)20(27)28/h9-12H,2-8,13-14H2,1H3,(H,21,25)(H,22,24)(H,23,26)(H,27,28)

InChI Key

DOWFUSATUNHINF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NNC(=O)CC(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

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